Fioricet - 122018-95-5

Fioricet

Catalog Number: EVT-1176638
CAS Number: 122018-95-5
Molecular Formula: C27H35N7O7
Molecular Weight: 569.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fioricet is classified as a combination analgesic. The individual components are classified as follows:

  • Butalbital: A short to intermediate-acting barbiturate that depresses the central nervous system.
  • Acetaminophen: An analgesic and antipyretic agent commonly used for pain relief and fever reduction.
  • Caffeine: A stimulant that enhances the efficacy of pain relief medications by increasing their absorption and effectiveness.

Fioricet is available under various brand names, including Esgic, Esgic-Plus, and others, and is categorized as a Schedule III controlled substance due to its potential for abuse and dependence .

Synthesis Analysis

The synthesis of butalbital, the main active ingredient in Fioricet, involves several chemical reactions. A common method includes the reaction of 2-diethyl allylmalonate with sodium ethoxide in an ethanol system, followed by the addition of isobutyl bromide. This process yields 2-isobutyl-2-diethyl allylmalonate, which is then reacted with urea under controlled conditions to produce butalbital .

Key Parameters in Synthesis

  • Reagents: Sodium ethoxide, ethanol, isobutyl bromide, urea.
  • Temperature Control: Reactions are typically conducted at temperatures ranging from room temperature to 110 degrees Celsius.
  • Yield: The synthesis can achieve yields around 81% with proper purification techniques .
Molecular Structure Analysis

The molecular formula of butalbital is C11H16N2O3C_{11}H_{16}N_{2}O_{3}, with a molar mass of approximately 224.26 g/mol. Its structure features a barbituric acid core with an allyl group and an isobutyl group attached at the C5 position.

Structural Characteristics

  • IUPAC Name: 5-(2-methylpropyl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione.
  • 3D Structure: The compound exhibits a planar structure due to resonance stabilization within the barbituric acid framework.

The presence of different substituents on the barbituric acid skeleton influences its pharmacological properties significantly .

Chemical Reactions Analysis

Butalbital undergoes various chemical reactions during its metabolism and therapeutic use. It primarily metabolizes in the liver through oxidation processes.

Key Metabolic Reactions

  • C5 Oxidation: Converts butalbital to its major metabolite, 5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid.
  • Omega-Hydroxylation: Leads to the formation of other metabolites like 5-allyl-5-(3-hydroxy-2-methyl-1-propyl) barbituric acid .

These metabolic pathways are crucial for understanding its pharmacokinetics and potential drug interactions.

Mechanism of Action

Butalbital acts primarily as a central nervous system depressant. It enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain.

Mechanistic Details

Physical and Chemical Properties Analysis

Fioricet exhibits specific physical and chemical properties relevant for its formulation and therapeutic use.

Key Properties

PropertyValue
Melting PointApproximately 138.5 °C
Water Solubility1700 mg/L at 25 °C
LogP (Octanol-Water Partition Coefficient)1.87
Bioavailability20–45%
Elimination Half-LifeApproximately 35 hours

These properties influence both the pharmacological profile and the administration routes for Fioricet .

Applications

Fioricet is primarily used in clinical settings for managing tension-type headaches. Its combination of ingredients provides a multi-faceted approach to headache relief.

Scientific Applications

  • Clinical Use: Effective for tension headaches; often prescribed when other treatments fail.
  • Research Context: Investigated for potential use in other types of pain management due to its unique mechanism involving both sedation and analgesia.

Introduction to Fioricet: Historical Evolution and Pharmacological Classification

Historical Development of Barbiturate-Containing Analgesics

The evolution of Fioricet® (butalbital/acetaminophen/caffeine) traces back to early 20th-century barbiturate applications. Butalbital, a 5-allyl-5-isobutylbarbituric acid derivative, emerged as an intermediate-acting barbiturate (plasma half-life: ~35 hours) designed to address limitations of earlier sedatives like phenobarbital. Its development specifically targeted muscle contraction headaches, leveraging barbiturates' ability to depress the central nervous system and alter cortical cerebellar activity [3] [6].

The first fixed-combination formulation pairing butalbital with aspirin (Fiorinal®) debuted in the 1950s. Acetaminophen later replaced aspirin in Fioricet® (approved 1984) to mitigate gastrointestinal risks, incorporating 50mg butalbital, 300-325mg acetaminophen, and 40mg caffeine per unit [2] [9]. This formulation responded to clinical observations that barbiturates enhanced analgesic efficacy while caffeine improved vasoconstriction and acetaminophen absorption. By 2022, butalbital/acetaminophen/caffeine ranked as the 248th most prescribed U.S. medication (>1 million annual prescriptions), reflecting its entrenched role despite pharmacological advancements [2] [10].

Table 1: Historical Milestones of Barbiturate Analgesics

YearDevelopmentSignificance
1912Phenobarbital introducedFirst barbiturate for seizures/sedation
1950sFiorinal® (butalbital/aspirin) launchedInitial combination for tension headaches
1984Fioricet® (butalbital/acetaminophen) approvedSafer GI profile than aspirin formulations
20221M+ U.S. prescriptionsContinued clinical utility despite newer agents [2] [3]

Regulatory Status and Global Market Variations

Fioricet® occupies a complex regulatory landscape due to its butalbital content. Federally unscheduled in the U.S., it is nevertheless classified as a Schedule III controlled substance in 16 states (e.g., Alabama, Hawaii) due to abuse potential. The Drug Enforcement Administration maintains an "Exempt Prescription Products List" for specific butalbital combinations, creating jurisdictional inconsistencies. Products not on this list automatically become Schedule III controlled substances [4] [11].

Globally, regulatory acceptance varies:

  • European Union: Banned in Germany, Ireland, and Portugal due to concerns about dependency and medication-overuse headaches [2] [9].
  • Canada: Classified as a Schedule III narcotic under the Controlled Drugs and Substances Act [2].
  • Australia: Listed as a Schedule 4 prescription-only medicine without additional controls [2].

In 2022, the Drug Enforcement Administration proposed removing butalbital from the exemption list, which would uniformly classify it as a controlled substance. This remains pending, perpetuating current discrepancies in prescription monitoring requirements [4].

Table 2: Global Regulatory Status of Butalbital Combinations

RegionClassificationPrescribing Restrictions
United States (Federal)UncontrolledPrescription required
United States (16 states)Schedule III5-refill limit within 6 months
European UnionVaries (Banned in DE/IE/PT)Not marketable in some regions
CanadaSchedule IIINarcotic prescription required [2] [4]

Compositional Synergy: Butalbital, Acetaminophen, and Caffeine

Fioricet® exemplifies deliberate multi-mechanistic design:

  • Butalbital (50mg): A gamma-aminobutyric acid receptor modulator that potentiates inhibitory neurotransmission. It reduces neuronal excitability in thalamocortical pathways implicated in headache propagation. Butalbital exhibits 45% plasma protein binding and undergoes hepatic metabolism to inactive hydroxy metabolites (59-88% renal excretion) [1] [9].

  • Acetaminophen (300-325mg): A non-opiate analgesic inhibiting prostaglandin synthesis in the central nervous system. It blocks peroxynitrite pathways in the spinal cord, reducing pain signal transmission. With 85% urinary excretion within 24 hours (primarily glucuronidated), its short half-life (1.25-3 hours) necessitates combination for sustained effect [1] [5].

  • Caffeine (40mg): A nonselective adenosine receptor antagonist that enhances acetaminophen bioavailability by 40% through gastric emptying acceleration and hepatic metabolic modulation. It constricts cerebral vasculature (reducing pulsatile pain) and exhibits complete tissue distribution, metabolizing to 1-methylxanthine (half-life: 2.5-4.5 hours) [5] [7].

Table 3: Pharmacokinetic Parameters of Fioricet® Components

ComponentHalf-Life (Hours)Protein BindingPrimary Elimination Route
Butalbital3545%Renal (unchanged/metabolites)
Acetaminophen1.25-310-25%Renal (glucuronide conjugates)
Caffeine2.5-4.525-36%Hepatic (1-methylxanthine) [1] [5] [9]

Synergistically, caffeine accelerates acetaminophen absorption while butalbital prolongs analgesic effects. Clinical studies confirm superiority over single agents: Fioricet® demonstrates 30% greater tension headache relief versus acetaminophen-codeine combinations by simultaneously targeting muscular tension (butalbital), nociceptive pathways (acetaminophen), and vascular tone (caffeine) [10]. This triad achieves efficacy unattainable by any component alone, explaining its persistence despite safety controversies.

Properties

CAS Number

122018-95-5

Product Name

Fioricet

IUPAC Name

N-(4-hydroxyphenyl)acetamide;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione

Molecular Formula

C27H35N7O7

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C11H16N2O3.C8H10N4O2.C8H9NO2/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);4H,1-3H3;2-5,11H,1H3,(H,9,10)

InChI Key

KJNFMGMNZKFGIE-UHFFFAOYSA-N

SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)NC1=CC=C(C=C1)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Canonical SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)NC1=CC=C(C=C1)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.